molecular formula C20H21NO2 B4773214 N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B4773214
M. Wt: 307.4 g/mol
InChI Key: LKIMWZZWYTVOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, also known as URB597, is a potent inhibitor of the fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to analgesic, anxiolytic, and anti-inflammatory effects. URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction.

Mechanism of Action

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids, including anandamide. Anandamide is a natural compound that binds to the same receptors as THC, the active ingredient in marijuana. By inhibiting FAAH, N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide increases the levels of anandamide in the body, leading to analgesic, anxiolytic, and anti-inflammatory effects. Anandamide also plays a role in regulating appetite, mood, and sleep.
Biochemical and Physiological Effects
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to produce various biochemical and physiological effects in animal models. In one study, N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide was found to increase the levels of anandamide in the brain and spinal cord, leading to analgesic effects. N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide was also found to reduce inflammation in the brain and spinal cord, suggesting its potential use in the treatment of neuroinflammatory diseases. In another study, N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide was found to increase the levels of dopamine in the brain, leading to anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological and pathological processes. N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, one limitation is that N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has a short half-life in vivo, which may limit its therapeutic potential. Moreover, N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide may have off-target effects on other enzymes or receptors, which may complicate its interpretation in some experiments.

Future Directions

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has shown promising results in preclinical studies, but its therapeutic potential in humans is still unclear. Future research should focus on the safety and efficacy of N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide in humans, including its pharmacokinetics and pharmacodynamics. Moreover, future research should explore the potential use of N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide in various diseases, including pain, anxiety, depression, and addiction. Finally, future research should investigate the mechanisms of action of N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide and its potential interactions with other drugs or therapies.

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction. In preclinical studies, N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to produce analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. Moreover, N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction.

properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-12-9-10-16(13(2)11-12)15(4)21-20(22)19-14(3)17-7-5-6-8-18(17)23-19/h5-11,15H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIMWZZWYTVOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=C(C3=CC=CC=C3O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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